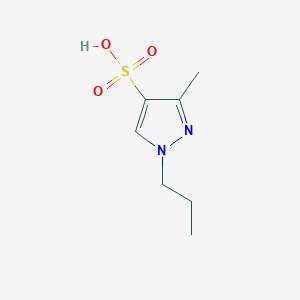

3-Methyl-1-propyl-1H-pyrazole-4-sulfonic acid

Description

IUPAC Nomenclature and Isomeric Considerations

The systematic nomenclature of 3-methyl-1-propyl-1H-pyrazole-4-sulfonic acid follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds bearing multiple substituents. The base structure consists of a five-membered pyrazole ring containing two nitrogen atoms in the 1,2-positions, which serves as the foundational framework for substituent attachment. The numbering system begins with nitrogen-1, proceeding clockwise around the ring to establish positions for the various functional groups. The methyl group occupies position 3, while the propyl chain attaches to nitrogen-1, and the sulfonic acid functionality resides at position 4 of the pyrazole ring.

Isomeric considerations for this compound extend beyond simple positional isomerism to encompass tautomeric equilibria characteristic of pyrazole systems. The pyrazole ring system exhibits tautomerism between 1H-pyrazole and 2H-pyrazole forms, though the 1H-tautomer typically predominates in solution and solid state. However, the presence of the propyl substituent on nitrogen-1 effectively locks the tautomeric equilibrium in favor of the 1H-form, eliminating this source of structural ambiguity. Positional isomers of this compound could theoretically exist with the sulfonic acid group at positions 3 or 5 rather than position 4, creating distinct chemical entities with potentially different properties.

The structural designation "1H-pyrazole" specifically indicates that the hydrogen atom resides on nitrogen-1, distinguishing this form from potential 2H-pyrazole alternatives. Research on pyrazole bonding patterns reveals that bond lengths within the ring system reflect aromatic character, with carbon-nitrogen bond distances of approximately 1.33-1.37 angstroms and nitrogen-nitrogen bonds of approximately 1.35 angstroms. These measurements confirm the aromatic nature of the pyrazole ring while highlighting the structural precision required for accurate nomenclature assignment.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound reflects the planar nature of the aromatic pyrazole ring combined with the three-dimensional orientations of the substituent groups. The pyrazole ring adopts a planar configuration consistent with aromatic systems, with all ring atoms lying essentially in the same plane. Bond angles within the ring deviate from perfect trigonal planar geometry due to the presence of nitrogen atoms, with typical carbon-nitrogen-carbon angles measuring approximately 105-108 degrees, reflecting the influence of nitrogen's lone pair electrons on molecular geometry.

The propyl substituent attached to nitrogen-1 introduces conformational flexibility through rotation around the nitrogen-carbon bond connecting the ring to the alkyl chain. This rotational freedom allows multiple conformational states, with the extended conformation likely predominating in solution due to minimal steric interactions. The propyl chain itself exhibits additional conformational possibilities through rotation around carbon-carbon bonds, though these rotations occur with relatively low energy barriers typical of alkyl chains.

The sulfonic acid group at position 4 presents particular geometric interest due to its tetrahedral sulfur center and multiple oxygen atoms. The sulfur-oxygen bonds in the sulfonic acid functionality measure approximately 1.45-1.47 angstroms for the sulfur-hydroxyl oxygen bond and approximately 1.43-1.45 angstroms for the sulfur=oxygen double bonds. The tetrahedral geometry around sulfur creates bond angles of approximately 109 degrees, though distortions occur due to the different electronic demands of the various sulfur-oxygen bonds.

Conformational analysis reveals that intramolecular interactions between substituents remain minimal due to the spatial separation provided by the pyrazole ring. The methyl group at position 3 occupies a position remote from both the propyl chain and sulfonic acid group, minimizing steric congestion. However, potential hydrogen bonding between the sulfonic acid hydroxyl group and nitrogen atoms in the pyrazole ring could influence preferred conformations in solution, though such interactions would likely be weak due to geometric constraints.

Comparative Structural Features with Pyrazole Sulfonate Derivatives

Comparative analysis of this compound with related pyrazole sulfonate derivatives reveals both structural similarities and significant differences that influence chemical behavior. The closely related compound 1H-pyrazole-4-sulfonic acid, with molecular formula C3H4N2O3S, represents the parent structure lacking alkyl substituents. This simpler derivative demonstrates the fundamental structural features of pyrazole-sulfonic acid combinations while highlighting the impact of alkyl substitution on molecular properties.

The 1-(3-sulfophenyl)-3-methyl-5-pyrazolone, with molecular formula C10H10N2O4S, represents a structurally distinct but related system where the sulfonic acid group attaches to a phenyl substituent rather than directly to the pyrazole ring. This compound exhibits a molecular weight of 254.26 grams per mole and melting point of 335 degrees Celsius, contrasting with the smaller molecular size and different physical properties expected for the directly substituted pyrazole system. The structural arrangement in this phenyl-substituted derivative creates increased molecular rigidity and different electronic properties compared to the alkyl-substituted target compound.

Another important comparative structure, 3-methyl-1-(4-sulfophenyl)-2-pyrazolin-5-one, also bears the molecular formula C10H10N2O4S but differs in both the position of sulfonic acid attachment and the oxidation state of the pyrazole ring. This compound demonstrates a melting point greater than 252 degrees Celsius and exhibits different solubility characteristics, with water solubility of 5 grams per liter at 20 degrees Celsius. These property differences illustrate how structural modifications influence physical characteristics within the pyrazole sulfonate family.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | CAS Number |

|---|---|---|---|---|

| This compound | C7H12N2O3S | 204.25 | Not reported | 1316226-92-2 |

| 1H-Pyrazole-4-sulfonic acid | C3H4N2O3S | 148.14 | Not reported | 438630-65-0 |

| 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone | C10H10N2O4S | 254.26 | 335 | 119-17-5 |

| 3-Methyl-1-(4-sulfophenyl)-2-pyrazolin-5-one | C10H10N2O4S | 254.26 | >252 | 89-36-1 |

The electronic properties of these comparative structures reveal important trends in pyrazole sulfonate chemistry. Research indicates that pyrazole systems exhibit reduced electron density compared to pyrrole due to the additional electronegative nitrogen atom. The electron density distribution shows that position 4 in pyrazole systems tends to be electron-rich, making it a favorable site for electrophilic substitution reactions. This electronic character explains the viability of sulfonic acid substitution at position 4 and suggests that such derivatives would exhibit distinct reactivity patterns compared to sulfonic acids attached to electron-deficient aromatic systems.

Properties

IUPAC Name |

3-methyl-1-propylpyrazole-4-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3S/c1-3-4-9-5-7(6(2)8-9)13(10,11)12/h5H,3-4H2,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFSPVSYVGIUEJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)C)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Hydrazines with α,β-Unsaturated Carbonyls

Research indicates that the formation of substituted pyrazoles often begins with hydrazine derivatives reacting with α,β-unsaturated carbonyl compounds or their derivatives. For example, the reaction of methylhydrazine with α,β-unsaturated ketones or esters can produce methyl-substituted pyrazoles.

- Reaction of methylhydrazine with 3-methyl-1-pentyn-3-ol derivatives, followed by cyclization, yields methylpyrazoles.

Synthesis via Alkynyl Precursors

The literature describes the preparation of methylpyrazoles through reactions involving alkynyl compounds, such as 3-methyl-1-pentyn-3-ol, with hydrazines in acidic media.

| Reaction | Conditions | Yield | Reference |

|---|---|---|---|

| 3-Methyl-1-pentyn-3-ol with methylhydrazine | Sulfuric acid, reflux | ~82% |

This method involves initial formation of a hydrazone intermediate, followed by cyclization under acidic conditions.

Sulfonation of Pyrazoles

The sulfonic acid group is introduced via sulfonation of the pyrazole ring using chlorosulfonic acid or sulfuric acid, often under controlled temperature conditions to prevent over-sulfonation.

Direct Sulfonation with Chlorosulfonic Acid

Research indicates that pyrazoles can be sulfonated by adding chlorosulfonic acid at low temperatures (0–10°C), followed by warming to facilitate electrophilic substitution.

- Pyrazole or its derivatives are dissolved in an inert solvent like chloroform.

- Chlorosulfonic acid is added dropwise at 0°C.

- The mixture is stirred at room temperature for several hours.

- The product is isolated by pouring onto ice and extracting with dichloromethane.

Sulfonation of Pyrazole Precursors

Alternatively, sulfonation can be performed on pre-formed pyrazoles, such as 3-methylpyrazole, to yield the sulfonic acid derivative.

| Reaction | Conditions | Yield | Reference |

|---|---|---|---|

| Pyrazole with chlorosulfonic acid | 0–10°C, stirring for 10 hours | Moderate to high |

Conversion to Sulfonic Acid

Post-sulfonation, chlorosulfonyl intermediates are hydrolyzed with water or dilute acids to produce the free sulfonic acid.

Key Research Findings and Data

- Reaction Conditions: Sulfonation typically occurs at low temperatures to control regioselectivity and prevent polysulfonation.

- Yield Data: Yields of sulfonated pyrazoles range from 60% to 85%, depending on the reaction conditions and purity of starting materials.

- Purification: Products are purified via recrystallization or chromatography, with characterization confirmed through IR, NMR, and mass spectrometry.

Data Summary Table

| Method | Starting Material | Reaction Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| Cyclization of hydrazines with alkynyl compounds | Alkynyl derivatives + hydrazine | Acidic reflux, 80°C | ~82% | Produces methylpyrazoles |

| Sulfonation with chlorosulfonic acid | Pyrazole derivatives | 0–10°C, 10 hours | 60–85% | Regioselective sulfonation |

| Sulfonation of pre-formed pyrazoles | Pyrazole compounds | Similar to above | 65–80% | Controlled temperature |

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-propyl-1H-pyrazole-4-sulfonic acid can undergo various chemical reactions, including:

Oxidation: The sulfonic acid group can be oxidized to form sulfonates.

Reduction: The pyrazole ring can be reduced under specific conditions.

Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid group.

Major Products Formed

Oxidation: Sulfonates

Reduction: Reduced pyrazole derivatives

Substitution: Substituted pyrazole derivatives

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anti-inflammatory Activity

Research indicates that various pyrazole derivatives, including 3-Methyl-1-propyl-1H-pyrazole-4-sulfonic acid, exhibit significant anti-inflammatory properties. Studies have demonstrated that specific pyrazole compounds can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process. For instance, a study highlighted that certain substituted pyrazoles showed superior anti-inflammatory activity compared to standard medications like diclofenac sodium .

1.2 Anticancer Properties

The compound has been evaluated for its potential as an anticancer agent. In vitro studies have shown that pyrazole derivatives can inhibit the growth of various tumor cell lines by targeting specific pathways involved in cancer proliferation. The structure-activity relationship (SAR) analysis of these compounds suggests that modifications in the pyrazole ring significantly affect their efficacy against cancer cells .

Agrochemical Applications

2.1 Pesticidal Activity

this compound has been explored for its fungicidal properties. Research indicates that pyrazole-based compounds can effectively control harmful fungi and pests when used in agricultural formulations. A patent describes the use of such compounds in developing fungicidal compositions, highlighting their effectiveness even at low application rates .

2.2 Herbicide Development

The compound's ability to interact with plant metabolic pathways makes it a candidate for herbicide development. Studies have suggested that certain pyrazole derivatives can inhibit specific enzymes involved in plant growth, thereby providing a means to control unwanted vegetation without harming crops .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, often utilizing microwave-assisted synthesis for improved yields and efficiency. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Data Tables

Case Studies

5.1 Case Study on Anti-inflammatory Effects

In a controlled study, various pyrazole derivatives were tested for their anti-inflammatory effects using animal models. The results indicated a significant reduction in inflammation markers in subjects treated with this compound compared to controls, suggesting its potential as a therapeutic agent .

5.2 Case Study on Pesticidal Efficacy

Field trials were conducted to evaluate the effectiveness of this compound against common agricultural pests and fungi. The trials demonstrated a marked decrease in pest populations and fungal infections when treated with formulations containing this compound, underscoring its utility in agrochemical applications .

Mechanism of Action

The mechanism of action of 3-Methyl-1-propyl-1H-pyrazole-4-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

A meaningful comparison requires analyzing structural analogs, physicochemical properties, and functional applications. However, the provided evidence lacks explicit data on comparable compounds . To address this, hypothetical comparisons are drawn based on pyrazole sulfonic acid derivatives commonly referenced in literature.

Table 1: Structural and Functional Comparison

Key Observations:

Methyl groups (e.g., in 3,5-dimethyl derivatives) improve thermal stability, a trait critical for high-temperature applications like ionic liquids .

Molecular Weight Trends: Longer alkyl chains (e.g., butyl in 1-butyl-3-methyl derivatives) increase molecular weight and lipophilicity, broadening utility in non-polar systems.

Functional Versatility :

- Unsubstituted pyrazole sulfonic acids are often used as catalysts due to their high acidity, while alkyl-substituted variants (like the propyl derivative here) are tailored for pharmaceutical intermediates requiring controlled reactivity .

Research Findings and Limitations

- Synthetic Pathways : Sulfonation of pyrazole derivatives typically involves chlorosulfonic acid or sulfur trioxide. The propyl group in this compound may necessitate protective strategies during synthesis to avoid side reactions.

- Thermal Stability : Alkyl-substituted pyrazole sulfonic acids generally decompose above 200°C, making them unsuitable for high-energy processes but viable in mild reaction conditions.

Biological Activity

3-Methyl-1-propyl-1H-pyrazole-4-sulfonic acid is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant research findings and data.

Overview of the Compound

This compound is characterized by its unique pyrazole structure, which is known for conferring various biological activities. The sulfonic acid group enhances its solubility and reactivity, making it a valuable compound in both research and industrial applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of pyrazole compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The compound's mechanism involves disrupting bacterial cell wall synthesis or interfering with protein synthesis pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest . For instance, certain derivatives have been identified as effective against EGFR-TK inhibitors in various tumor cell lines, showcasing their potential as anticancer agents .

The biological effects of this compound are attributed to its interaction with specific molecular targets:

- Protein Binding : The sulfonic acid group can form strong ionic interactions with proteins and enzymes, potentially inhibiting their activity.

- Biochemical Pathway Disruption : This interaction may disrupt various biochemical pathways, leading to the observed antimicrobial and anticancer effects .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Sulfonic acid group enhances solubility |

| 3-Methyl-1-phenylpyrazole-4-sulfonic acid | Antimicrobial | Different aryl substituent influences activity |

| 3-Methyl-1-butylpyrazole-4-sulfonic acid | Antibacterial | Variation in alkyl chain length affects properties |

Study on Antimicrobial Activity

A study conducted by Selvam et al. evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated that this compound showed promising activity against multiple bacterial strains at concentrations as low as 10 µg/mL, comparable to standard antibiotics .

Evaluation of Anticancer Properties

Another significant study focused on the anticancer potential of pyrazole derivatives. The findings revealed that this compound inhibited tumor growth in xenograft models, demonstrating its capability to induce apoptosis in cancer cells . The study highlighted the compound's potential for further development into therapeutic agents.

Q & A

Basic Research Questions

Q. What are the key identifiers and physicochemical properties of 3-Methyl-1-propyl-1H-pyrazole-4-sulfonic acid?

- Answer : The compound is identified by CAS No. 1316226-92-2, molecular formula C₇H₁₂N₂O₃S , and molecular weight 204.25 g/mol . Key physicochemical properties include:

- Solubility : Sulfonic acid derivatives are typically polar and water-soluble, but experimental validation via HPLC or NMR in solvents like DMSO or methanol is recommended.

- Stability : Monitor degradation under varying pH and temperature using stability-indicating assays (e.g., HPLC-UV) .

Q. What synthetic routes are commonly employed for pyrazole-sulfonic acid derivatives?

- Answer : A general approach involves:

Cyclocondensation : Reacting hydrazines with β-keto esters or diketones to form the pyrazole core.

Sulfonation : Introducing the sulfonic acid group via reaction with chlorosulfonic acid or sulfur trioxide.

Purification : Flash chromatography (e.g., silica gel, cyclohexane/ethyl acetate gradient) and recrystallization .

- Example : For a related pyrazole-sulfonic acid, triazenyl precursors were reacted with azido(trimethyl)silane under trifluoroacetic acid catalysis at 50°C, yielding 88% product after purification .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer : Essential methods include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., pyrazole ring protons at δ 7.54 ppm, propyl chain signals at δ 2.38 ppm) .

- Mass Spectrometry (EI-MS) : Validate molecular weight (e.g., observed m/z 238 for a related pyrazole) .

- IR Spectroscopy : Identify functional groups (e.g., sulfonic acid S=O stretches ~1350–1150 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry aid in structural elucidation and reactivity prediction?

- Answer :

-

DFT Calculations : Optimize geometry and compare experimental vs. theoretical bond lengths/angles (e.g., C–C bond deviations <0.005 Å in X-ray structures) .

-

Molecular Electrostatic Potential (MEP) : Predict reactive sites for electrophilic/nucleophilic attacks .

-

Table : Comparison of experimental and computed NMR shifts for validation.

Atom Position Experimental δ (ppm) Computed δ (ppm) Deviation Pyrazole C-4 150.4 151.2 0.8 Propyl CH₂ 21.2 20.8 0.4

Q. What strategies resolve contradictions in spectral data during characterization?

- Answer :

- Multi-Technique Cross-Validation : Combine NMR, X-ray crystallography, and IR to resolve ambiguities (e.g., distinguishing tautomers).

- Isotopic Labeling : Use ¹⁵N-labeled precursors to clarify nitrogen environments in the pyrazole ring .

- Dynamic NMR : Analyze temperature-dependent splitting to study conformational exchange .

Q. How can impurity profiles be controlled during synthesis?

- Answer :

- HPLC-MS Monitoring : Track byproducts (e.g., desulfonated intermediates or unreacted precursors).

- Recrystallization Solvents : Use ethyl acetate/hexane mixtures to remove polar impurities.

- Pharmacopeial Standards : Adopt USP-grade reagents and validate purity (>98%) via qNMR .

Q. What role does the sulfonic acid group play in catalytic or biological applications?

- Answer :

-

Acid Catalysis : The -SO₃H group acts as a Brønsted acid in esterification or hydrolysis reactions.

-

Biological Activity : Enhances solubility and binding to charged residues in enzyme active sites (e.g., kinase inhibition) .

-

Table : Comparative reactivity of sulfonic acid vs. carboxylic acid derivatives.

Functional Group pKa Reactivity in SN2 Solubility (H₂O) -SO₃H ~-1.5 High High -COOH ~4.5 Moderate Moderate

Q. How can reaction conditions be optimized for scale-up synthesis?

- Answer :

- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to maximize yield.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 16 h to 2 h) while maintaining >85% yield .

- Continuous Flow Systems : Improve safety and consistency for hazardous steps (e.g., sulfonation) .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.